molecular formula C7H14LiNO B14640717 Lithium [di(propan-2-yl)amino](oxo)methanide CAS No. 51804-79-6

Lithium [di(propan-2-yl)amino](oxo)methanide

Cat. No.: B14640717
CAS No.: 51804-79-6
M. Wt: 135.2 g/mol
InChI Key: SFOCUQINRCXOBQ-UHFFFAOYSA-N
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Description

Lithium di(propan-2-yl)aminomethanide is a chemical compound with the molecular formula LiN(CH(CH3)2)2. It is commonly used as a strong base in organic synthesis due to its high reactivity and solubility in non-polar organic solvents . This compound is particularly valuable in the formation of enolates and other nucleophilic species, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium di(propan-2-yl)aminomethanide is typically prepared by treating a cooled mixture of tetrahydrofuran (THF) and diisopropylamine with n-butyllithium . The reaction is carried out at low temperatures, usually between 0 to -78°C, to ensure the stability of the compound. The reaction can be represented as follows:

(CH3CH2CH2)2NH+n-BuLiLiN(CH(CH3)2)2+n-BuH\text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_2\text{NH} + \text{n-BuLi} \rightarrow \text{LiN(CH(CH}_3\text{)}_2\text{)}_2 + \text{n-BuH} (CH3​CH2​CH2​)2​NH+n-BuLi→LiN(CH(CH3​)2​)2​+n-BuH

Industrial Production Methods

In industrial settings, the production of lithium di(propan-2-yl)aminomethanide follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that can maintain the low temperatures required for the synthesis. The compound is often produced as a solution in THF or other polar aprotic solvents to facilitate its handling and storage .

Chemical Reactions Analysis

Types of Reactions

Lithium di(propan-2-yl)aminomethanide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of lithium di(propan-2-yl)aminomethanide involves its role as a strong base. It deprotonates weakly acidic compounds, forming enolates and other nucleophilic species. These nucleophiles can then participate in various chemical reactions, such as nucleophilic substitution and elimination . The compound’s high reactivity and solubility in non-polar solvents enhance its effectiveness in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium di(propan-2-yl)aminomethanide is unique due to its high solubility in non-polar solvents and its ability to form highly reactive enolates. Its selectivity in forming less substituted enolates makes it particularly valuable in organic synthesis .

Properties

CAS No.

51804-79-6

Molecular Formula

C7H14LiNO

Molecular Weight

135.2 g/mol

IUPAC Name

lithium;[di(propan-2-yl)amino]methanone

InChI

InChI=1S/C7H14NO.Li/c1-6(2)8(5-9)7(3)4;/h6-7H,1-4H3;/q-1;+1

InChI Key

SFOCUQINRCXOBQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)N([C-]=O)C(C)C

Origin of Product

United States

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